All-trans retinoic acid (ATRA, ) is frequently used in cell culture to induce stem cell differentiation or enhance the growth, differentiation, and maintenance of neural cell types. Unfortunately, ATRA is readily susceptible to isomerisation and degradation upon exposure to light or other factors such as temperature and oxidation, which presents confounding issues for cell culture. EC 23 is a photostable synthetic analog of ATRA that induces differentiation in human pluripotent embryonic stem cells when used within the range of 100 nM-10 µM.
AGN-190205 is frequently used in cell culture to induce stem cell differentiation or enhance the growth, differentiation, and maintenance of neural cell types.
EC 23
CAS No.: 104561-41-3
Cat. No.: VC0517546
Molecular Formula: C23H24O2
Molecular Weight: 332.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104561-41-3 |
---|---|
Molecular Formula | C23H24O2 |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethynyl]benzoic acid |
Standard InChI | InChI=1S/C23H24O2/c1-22(2)13-14-23(3,4)20-15-17(9-12-19(20)22)6-5-16-7-10-18(11-8-16)21(24)25/h7-12,15H,13-14H2,1-4H3,(H,24,25) |
Standard InChI Key | OQVLOWLEEHYBJH-UHFFFAOYSA-N |
SMILES | CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C |
Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)(C)C)C |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of EC 23
Structural Characteristics
EC 23 belongs to the retinoid class, characterized by a naphthalene core substituted with methyl groups and an ethynyl-benzoic acid moiety. This structure confers stability while retaining affinity for retinoic acid receptors (RARs). Unlike ATRA, which contains a conjugated polyene chain prone to oxidation and photodegradation, EC 23’s alkyne and aromatic groups enhance its resistance to environmental degradation .
Physicochemical Data
Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 332.4 g/mol |
Physical State | Crystalline solid |
Melting Point | 256–260°C |
Solubility | Low in aqueous solutions |
Storage Conditions | -20°C, protected from light |
Purity | ≥98% |
These properties make EC 23 suitable for long-term storage and reproducible experimental outcomes .
Mechanism of Action: RAR Agonism and Transcriptional Regulation
Retinoic Acid Receptor Activation
EC 23 functions as a pan-RAR agonist, binding to RARα, RARβ, and RARγ isoforms with high affinity. Upon binding, it forms heterodimers with retinoid X receptors (RXRs), which translocate to the nucleus and bind retinoic acid response elements (RAREs) in target gene promoters . This interaction displaces co-repressor complexes and recruits co-activators, initiating transcription of genes critical for cellular differentiation.
Epigenetic and Transcriptional Effects
The compound induces chromatin remodeling through histone acetyltransferase (HAT) recruitment, facilitating access to differentiation-associated genes. Key downstream targets include Hox genes, Sox family transcription factors, and Wnt signaling regulators. Proteomic studies reveal EC 23 upregulates neural-specific proteins like β-III-tubulin and nestin while suppressing pluripotency markers such as Oct4 and Nanog .
Applications in Stem Cell Research
Neural Differentiation of Pluripotent Stem Cells
EC 23 is widely used to direct human pluripotent stem cells (hPSCs) toward neural lineages. In a seminal study by Clemens et al., EC 23-treated hPSCs exhibited a 2.5-fold increase in β-III-tubulin-positive neurons compared to ATRA-treated cultures . The compound’s stability ensures consistent activation of RAR signaling, minimizing batch-to-batch variability common with natural retinoids .
Enhanced Protocol Standardization
Traditional differentiation protocols using ATRA require frequent medium supplementation due to rapid degradation. EC 23’s photostability allows single-dose administration, simplifying workflows and reducing costs. Researchers report a 40% reduction in protocol duration when using EC 23 for generating midbrain dopaminergic neurons .
Comparative Advantages Over ATRA
Stability and Half-Life
ATRA’s polyene chain renders it susceptible to oxidation and isomerization under light, heat, or alkaline conditions. In contrast, EC 23 retains >90% activity after 72 hours in culture medium, whereas ATRA degrades to <50% within 24 hours . This stability is critical for long-term differentiation assays and high-throughput screening.
Potency and Specificity
EC 23 exhibits a 10-fold lower EC50 than ATRA in RAR reporter assays (0.1 nM vs. 1 nM) . Its synthetic structure avoids off-target effects mediated by retinoid metabolism products like 9-cis-retinoic acid, which activates RXR homodimers and complicates ATRA-based experiments .
Future Directions and Research Opportunities
Combinatorial Differentiation Protocols
Combining EC 23 with small molecules like CHIR99021 (a GSK-3β inhibitor) accelerates cortical neuron generation from induced pluripotent stem cells (iPSCs). Such protocols could streamline disease modeling and drug discovery pipelines .
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